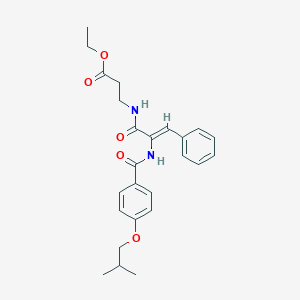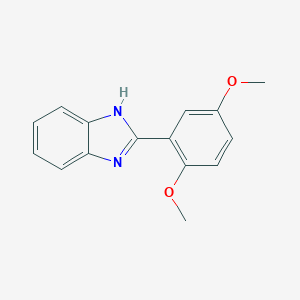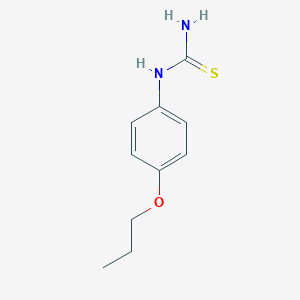
beta-Alanine, N-(2-((4-(2-methylpropoxy)benzoyl)amino)-1-oxo-3-phenyl-2-propenyl)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-alanine, N-(2-((4-(2-methylpropoxy)benzoyl)amino)-1-oxo-3-phenyl-2-propenyl)-, ethyl ester, commonly known as ethyl beta-alamine, is a modified form of beta-alanine. It is a non-proteinogenic amino acid that is used as a dietary supplement to enhance athletic performance and increase muscle endurance. Ethyl beta-alanine is a popular supplement among athletes, bodybuilders, and fitness enthusiasts due to its ability to delay fatigue and improve exercise capacity.
Wirkmechanismus
The mechanism of action of ethyl beta-alanine is related to its ability to increase muscle carnosine levels. Carnosine is a dipeptide that is found in high concentrations in skeletal muscle. It acts as a buffer, helping to maintain the pH balance in muscle cells during exercise. Ethyl beta-alanine is a precursor to carnosine and is converted to carnosine in muscle tissue. By increasing muscle carnosine levels, ethyl beta-alanine can delay fatigue and improve exercise capacity.
Biochemical and Physiological Effects:
Ethyl beta-alanine supplementation has been shown to increase muscle carnosine levels by up to 80%. This increase in carnosine levels can improve exercise capacity, delay fatigue, and enhance muscle strength and power output. In addition, ethyl beta-alanine has been shown to improve anaerobic endurance and reduce muscle soreness.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyl beta-alanine in lab experiments include its ability to increase muscle carnosine levels, delay fatigue, and improve exercise capacity. However, there are some limitations to using ethyl beta-alanine in lab experiments. For example, the optimal dose and duration of supplementation are not well-established, and there is limited research on the long-term effects of ethyl beta-alanine supplementation.
Zukünftige Richtungen
There are several future directions for research on ethyl beta-alanine. One area of research is to investigate the optimal dose and duration of supplementation to maximize its benefits. Another area of research is to explore the long-term effects of ethyl beta-alanine supplementation on muscle function and overall health. Additionally, future research could investigate the potential benefits of ethyl beta-alanine in clinical populations, such as older adults or individuals with muscle-related disorders.
Synthesemethoden
Ethyl beta-alanine is synthesized by reacting beta-alanine with ethyl chloroformate in the presence of a base. The reaction results in the formation of ethyl beta-alanine and the byproduct, ethyl carbamate. Ethyl beta-alanine is then purified by recrystallization to obtain a pure product.
Wissenschaftliche Forschungsanwendungen
Ethyl beta-alanine has been extensively studied for its potential benefits in improving athletic performance. Numerous studies have shown that ethyl beta-alanine supplementation can increase muscle carnosine levels, which in turn can delay fatigue and improve exercise capacity. In addition, ethyl beta-alanine has been shown to enhance muscle strength and power output.
Eigenschaften
CAS-Nummer |
172798-62-8 |
|---|---|
Molekularformel |
C25H30N2O5 |
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
ethyl 3-[[(Z)-2-[[4-(2-methylpropoxy)benzoyl]amino]-3-phenylprop-2-enoyl]amino]propanoate |
InChI |
InChI=1S/C25H30N2O5/c1-4-31-23(28)14-15-26-25(30)22(16-19-8-6-5-7-9-19)27-24(29)20-10-12-21(13-11-20)32-17-18(2)3/h5-13,16,18H,4,14-15,17H2,1-3H3,(H,26,30)(H,27,29)/b22-16- |
InChI-Schlüssel |
MXTPNBVONUDCQN-JWGURIENSA-N |
Isomerische SMILES |
CCOC(=O)CCNC(=O)/C(=C/C1=CC=CC=C1)/NC(=O)C2=CC=C(C=C2)OCC(C)C |
SMILES |
CCOC(=O)CCNC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)OCC(C)C |
Kanonische SMILES |
CCOC(=O)CCNC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)OCC(C)C |
Synonyme |
ethyl 3-[[(Z)-2-[[4-(2-methylpropoxy)benzoyl]amino]-3-phenyl-prop-2-en oyl]amino]propanoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1H-benzimidazole](/img/structure/B222187.png)

![N-{[3-(prop-2-en-1-yloxy)phenyl]carbamothioyl}benzamide](/img/structure/B222198.png)



![4-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]thiophene-2-carboxylic acid](/img/structure/B222270.png)
![2-[[(3S,7R,9S)-7-acetyloxy-3-hydroxy-3-methyl-9-[(E)-pentacos-7-en-3-ynoyl]oxydecanoyl]amino]ethanesulfonic acid](/img/structure/B222271.png)

![3-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B222321.png)

![2-Chloro-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B222360.png)